molecular formula C19H17N3O3S B2639779 (E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide CAS No. 2035000-81-6

(E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide

Cat. No.: B2639779
CAS No.: 2035000-81-6
M. Wt: 367.42
InChI Key: KSUXQNBLNPDEJZ-FNORWQNLSA-N
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Description

(E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide is a synthetic chemical compound of significant interest in medicinal chemistry and neuroscience research. This acrylamide derivative is characterized by a unique molecular architecture incorporating a benzo[1,3]dioxole (piperonyl) ring, a thiophene heterocycle, and a pyrazole moiety. This specific combination of pharmacophores suggests potential for interaction with a variety of biological targets within the central nervous system. Current investigative applications for this compound are primarily focused on neurodegenerative disease research, particularly in the context of Alzheimer's disease. The structural elements present in the molecule are consistent with scaffolds known to exhibit activity against key neurological targets. Research is exploring its potential as a modulator of cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical for maintaining acetylcholine levels and synaptic plasticity related to memory and learning . By inhibiting these enzymes, the compound may serve as a tool to augment cholinergic neurotransmission, a therapeutic strategy for alleviating cognitive symptoms. Furthermore, the compound's properties are being evaluated for potential interaction with pathways involved in protein aggregation pathologies. Its mechanism may extend to the inhibition of key secretase enzymes, such as BACE-1 (β-site amyloid precursor protein cleaving enzyme 1), which plays a central role in the production of amyloid-β (Aβ) peptides . The accumulation and aggregation of these peptides into soluble oligomers and insoluble plaques is a primary pathological hallmark of Alzheimer's disease. As such, this reagent provides researchers with a valuable chemical probe to study the mechanisms of Aβ aggregate formation and to develop novel therapeutic interventions aimed at modifying disease progression.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c23-19(7-5-14-4-6-16-17(11-14)25-13-24-16)20-12-15(18-3-1-10-26-18)22-9-2-8-21-22/h1-11,15H,12-13H2,(H,20,23)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUXQNBLNPDEJZ-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC(C3=CC=CS3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCC(C3=CC=CS3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structure, and various biological effects based on recent studies.

Chemical Structure and Properties

This compound features a unique structural arrangement that includes a pyrazole ring, a thiophene moiety, and a benzo[d][1,3]dioxole group. The molecular formula is C18H15N3O2SC_{18}H_{15}N_{3}O_{2}S with a molecular weight of approximately 337.4 g/mol. The presence of these heterocycles contributes to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions, starting from commercially available precursors. For instance, the reaction of 1H-pyrazole derivatives with thiophene and benzo[d][1,3]dioxole under acidic or basic conditions can yield the desired product. The synthetic routes often include purification steps such as recrystallization or chromatography to obtain high purity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For example, related compounds have shown broad-spectrum activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL . The mechanism often involves the inhibition of DNA gyrase B, which is crucial for bacterial DNA replication. Specifically, one study reported an IC50 value of 9.80 µM for DNA gyrase inhibition by a similar compound .

Anti-inflammatory Properties

The anti-inflammatory activity of pyrazole derivatives has been extensively studied. Compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which play a vital role in inflammation pathways. In vitro studies indicated that some derivatives exhibited IC50 values as low as 0.02–0.04 μM for COX-2 inhibition .

Antioxidant Activity

The antioxidant potential of these compounds has also been evaluated using DPPH scavenging assays. Certain derivatives demonstrated scavenging percentages between 84.16% and 90.52%, indicating strong radical scavenging capabilities . This property is particularly important for mitigating oxidative stress-related diseases.

Data Summary

Biological Activity Observations Reference
AntimicrobialMIC: 2.50 - 20 µg/mL
DNA Gyrase InhibitionIC50: 9.80 µM
Anti-inflammatoryCOX-2 IC50: 0.02 - 0.04 µM
AntioxidantDPPH Scavenging: 84.16% - 90.52%

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives:

  • Study on Antimicrobial Activity : A series of benzofuran-pyrazole compounds were synthesized and tested against E. coli and S. aureus, showing promising results in inhibiting bacterial growth .
  • Anti-inflammatory Evaluation : In a carrageenan-induced rat paw edema model, pyrazole derivatives showed significant reduction in edema compared to controls, indicating their potential as anti-inflammatory agents .
  • Safety Profile Assessment : Histopathological evaluations in animal models revealed minimal toxicity associated with high doses of certain pyrazole derivatives, suggesting their safety for further development .

Scientific Research Applications

The compound features a unique structure incorporating pyrazole and thiophene moieties, known for their diverse biological properties. Key areas of application include:

Anticancer Activity

Research indicates that derivatives of pyrazole exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • HepG2 (liver cancer) and A549 (lung cancer) cells have shown notable sensitivity to compounds similar to (E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide, with IC50 values suggesting promising anticancer potential .

Anti-inflammatory Effects

Compounds with similar structures have demonstrated strong anti-inflammatory properties:

  • They inhibit cyclooxygenase enzymes (COX-1 and COX-2), with some exhibiting IC50 values in the nanomolar range, indicating their potential as anti-inflammatory agents .

Antimicrobial Properties

The compound's structure suggests broad-spectrum antimicrobial activity:

  • Pyrazole derivatives have been evaluated for their effectiveness against various pathogens, positioning them as candidates for treating infections .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions:

Synthetic Routes

The common synthetic pathway includes:

  • Preparation of Pyrazole : Achieved by reacting acetylacetone with hydrazine hydrate under acidic conditions.
  • Synthesis of Thiophene Derivatives : Involves the reaction of thiophene derivatives with ethylamine.
  • Coupling Reaction : The final step involves the coupling of the pyrazole and thiophene intermediates with acrylamide derivatives under basic conditions .

Industrial Production Methods

Industrial synthesis may optimize these routes for higher yield and purity:

  • Techniques such as continuous flow reactors and advanced purification methods are considered to enhance production efficiency.

Case Studies

Several studies have documented the biological efficacy and potential applications of compounds related to this compound:

Anticancer Research

A study highlighted the anticancer properties of pyrazole derivatives where one compound exhibited an IC50 value of 15 µM against A549 cells, indicating strong cytotoxicity .

Anti-inflammatory Studies

Another investigation reported that a related compound significantly reduced inflammation in murine models, demonstrating a decrease in edema comparable to standard anti-inflammatory drugs like diclofenac sodium .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide () Key Differences: Replaces the benzo[d][1,3]dioxol group with a cyano (-CN) substituent. Impact:

  • The cyano group increases electrophilicity, enhancing reactivity in nucleophilic environments.
  • Reduced lipophilicity compared to the benzo[d][1,3]dioxol moiety may lower membrane permeability. Biological Relevance: Explicitly noted as a chemotherapeutic candidate, suggesting the pyrazole-thiophene-acrylamide scaffold has intrinsic anticancer properties .

(E)-3-(1,3-Benzodioxol-5-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)prop-2-enamide ()

  • Key Differences : Substitutes the pyrazole-thiophene-ethyl chain with a benzothiazole ring.
  • Impact :

  • Benzothiazole’s rigid planar structure enhances DNA intercalation or topoisomerase inhibition.
  • The methyl group on benzothiazole may improve metabolic stability.
    • Synthesis : Prepared via standard acrylamide coupling, similar to the target compound .

Substituent Effects on Bioactivity

  • Electron-Rich vs. Electron-Deficient Groups :

    • The benzo[d][1,3]dioxol group (target compound) donates electron density via the methylenedioxy bridge, stabilizing charge-transfer complexes. In contrast, nitro groups (e.g., in ’s compound 5112) withdraw electrons, increasing oxidative stress in cellular environments .
    • Thiophene’s sulfur atom enhances aromaticity and may reduce oxidative metabolism compared to furan or pyrrole analogs .

Table 1: Comparative Analysis of Key Compounds

Compound Key Structural Features Biological Implications Synthesis Highlights
Target Compound Benzo[d][1,3]dioxol, thiophene, pyrazole Potential kinase inhibition or CNS activity Multi-step coupling, (E)-selective
Compound Cyano, pyrazole, thiophene Chemotherapeutic candidate Copper-catalyzed cyclization
Compound Benzothiazole, benzo[d][1,3]dioxol DNA intercalation (hypothesized) Standard acrylamide synthesis
Compound Imidazole, chlorophenyl, hydrazinecarboxamide Antimicrobial (speculative) X-ray-confirmed configuration

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